2-(Pyrrolidin-3-ylmethyl)pyrimidine is a chemical compound characterized by the presence of both a pyrimidine ring and a pyrrolidine moiety. The molecular formula for this compound is , with a molecular weight of approximately 177.25 g/mol. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications in drug development.
The compound can be synthesized through various methods, often involving reactions between pyrimidine derivatives and pyrrolidine or its derivatives. Its structural characteristics make it a valuable intermediate in the synthesis of more complex organic molecules.
2-(Pyrrolidin-3-ylmethyl)pyrimidine falls under the category of heterocyclic compounds, specifically those containing nitrogen in their rings. It is classified as an amine due to the presence of the pyrrolidine nitrogen atom.
The synthesis of 2-(Pyrrolidin-3-ylmethyl)pyrimidine typically involves nucleophilic substitution reactions where a pyrrolidine derivative reacts with a suitable pyrimidine precursor. Commonly used starting materials include pyridine derivatives and alkyl halides or other electrophiles.
The structure of 2-(Pyrrolidin-3-ylmethyl)pyrimidine consists of a pyrimidine ring substituted with a pyrrolidine moiety at the 2-position.
2-(Pyrrolidin-3-ylmethyl)pyrimidine can undergo various chemical reactions:
Common reagents include:
The mechanism of action for 2-(Pyrrolidin-3-ylmethyl)pyrimidine involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets, it modulates their activity, potentially leading to therapeutic effects. The precise pathways depend on the specific biological context and target interaction.
The pyrrolidinyl-pyrimidine scaffold, exemplified by 2-(Pyrrolidin-3-ylmethyl)pyrimidine (C₉H₁₃N₃), represents a privileged chemotype in medicinal chemistry due to its versatile three-dimensional pharmacophore. Its structure combines two nitrogen-containing heterocycles: a planar pyrimidine ring and a stereochemically defined pyrrolidine ring. This hybrid architecture enables diverse binding interactions with biological targets. Structural analogues like N-(2-pyrrolidin-3-ylethyl)pyrimidin-2-amine (C₁₀H₁₆N₄) extend the methylene linker to an ethylene bridge, enhancing conformational flexibility for optimized target engagement [2]. Similarly, 2-(Pyrrolidin-3-ylthio)pyrimidine (C₈H₁₁N₃S) replaces the methylene group with a thioether linkage, introducing enhanced electronic properties and hydrogen bonding capabilities [5].
The pyrimidine ring commonly features substitutions at positions 2, 4, and 5, which profoundly influence physicochemical properties. For instance, N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine incorporates a bulky cycloheptyl group via an aminomethyl linker at C5, significantly increasing lipophilicity (LogP=0.93) and molecular weight (274.40 g/mol) compared to simpler analogues . This modification demonstrates how strategic substitutions can tailor steric and electronic parameters for specific target niches. The spirocyclic derivatives synthesized via 1,3-dipolar cycloadditions further illustrate scaffold diversity, generating complex polycyclic systems like spiro-pyrrolidinothiazolopyrimidines that retain the core pyrrolidinyl-pyrimidine motif while adding three-dimensional complexity [8].
Table 1: Structural Diversity in Pyrrolidinyl-Pyrimidine Analogues
Compound | Molecular Formula | Key Structural Variation | Molecular Weight (g/mol) | Pharmacophore Features |
---|---|---|---|---|
2-(Pyrrolidin-3-ylmethyl)pyrimidine | C₉H₁₃N₃ | Direct methylene linker | 163.22 | Basic pyrrolidine N, planar pyrimidine |
N-(2-pyrrolidin-3-ylethyl)pyrimidin-2-amine | C₁₀H₁₆N₄ | Ethylene linker, exocyclic amine | 192.26 | Extended conformation, dual H-bond donors |
2-(Pyrrolidin-3-ylthio)pyrimidine | C₈H₁₁N₃S | Thioether linker | 181.26 | Polarizable sulfur, reduced basicity |
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine | C₁₆H₂₆N₄ | C5-aminomethyl with cycloheptyl group | 274.40 | High lipophilicity, steric bulk |
The pyrrolidinyl-pyrimidine core demonstrates remarkable polypharmacology, acting as a versatile scaffold for both kinase inhibition and GPCR modulation. In kinase targeting, the pyrimidine nitrogen atoms form critical hydrogen bonds with hinge region residues. For example, N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine exhibits structural similarity to CDK9 inhibitors, where the planar pyrimidine occupies the ATP-binding pocket while the pyrrolidine and cycloheptyl groups extend into hydrophobic regions [6]. This binding mode is conserved across kinases, explaining the scaffold's prevalence in oncology drug discovery.
Beyond kinases, pyrrolidinyl-pyrimidines serve as privileged scaffolds for receptor modulation. The pyrrolidine nitrogen's basicity (pKₐ ~10-11) enables salt bridge formation with aspartate residues in Class A GPCRs. Notably, pyrimidinyl biphenylureas function as negative allosteric modulators of cannabinoid receptor CB1 (KB = 54.3–416.6 nM), where the pyrrolidine ring engages subpockets through hydrophobic interactions . Similarly, thienopyrimidine-6-carboxamides structurally related to pyrrolidinyl-pyrimidine hybrids demonstrate potent sirtuin modulation (SIRT1-3), implicating this chemotype in epigenetic regulation [6]. The molecular weight range of 180–300 g/mol and moderate lipophilicity (cLogP 1.0–3.0) in these analogues optimally balance target affinity and cell permeability.
Table 2: Biological Targets of Pyrrolidinyl-Pyrimidine Analogues
Target Class | Specific Target | Compound Example | Key Structural Determinants | Reported Activity |
---|---|---|---|---|
Kinases | CDK9 | N-(Piperidin-3-yl)pyrimidine-5-carboxamides* | C5-carboxamide, basic amine | IC₅₀ <100 nM [4] |
Epigenetic Regulators | SIRT1-3 | Thieno[3,2-d]pyrimidine-6-carboxamides* | Fused thienopyrimidine, carboxamide | Submicromolar modulation [6] |
GPCRs (Allosteric) | Cannabinoid CB1 | Pyrimidinyl biphenylureas | Biphenyl linker, pyrrolidine substituent | KB 54.3–416.6 nM |
Metabolic Enzymes | Renin | N-(Piperidin-3-yl)pyrimidine-5-carboxamides | C2-substitution, P1' pocket extension | nanomolar IC₅₀ [4] |
*Structurally analogous chemotypes sharing core binding motifs with pyrrolidinyl-pyrimidines
The evolution of pyrrolidinyl-pyrimidine hybrids traces back to early explorations of pyrimidine derivatives as nucleotide mimics. First-generation compounds featured simple alkylamino substitutions (1980s-1990s), but limited spatial diversity constrained target scope. The strategic incorporation of the pyrrolidine ring in the 2000s marked a turning point, enabling three-dimensional vectorality for engaging allosteric sites. Seminal work on pyrimidinyl biphenylureas established the critical role of the pyrrolidine nitrogen in CB1 allosteric modulation (KB optimization from 416.6 nM to 54.3 nM) . Concurrently, synthetic methodology advances enabled stereoselective construction of chiral pyrrolidinyl centers, crucial for selective target interaction.
The 2010s witnessed scaffold hopping innovations, exemplified by the design of thieno[3,2-d]pyrimidine-6-carboxamides (epigenetic modulators) and N-(piperidin-3-yl)pyrimidine-5-carboxamides (renin inhibitors) [4] [6]. These retained the core hydrogen-bonding topology of pyrrolidinyl-pyrimidines while improving metabolic stability. Modern developments focus on spirocyclic and fused systems, such as spiropyrrolidinothiazolopyrimidines synthesized via 1,3-dipolar cycloadditions [8]. These architecturally complex derivatives exhibit enhanced selectivity profiles against cancer cell lines (>2× potency of sorafenib in M-Hela models), demonstrating the scaffold's ongoing potential [8]. The chronological optimization of this chemotype reflects a broader trend in drug discovery: from planar heterocycles towards three-dimensionally constrained, stereodefined architectures with improved target discrimination.
Table 3: Milestones in Pyrrolidinyl-Pyrimidine Hybrid Development
Era | Key Innovation | Representative Compound | Therapeutic Advance | Synthetic Method |
---|---|---|---|---|
1990s | Simple alkylamino pyrimidines | 2-(Methylamino)pyrimidine | Nucleotide analogue design | Nucleophilic amination |
Early 2000s | Pyrrolidine ring incorporation | 2-(Pyrrolidin-3-yl)pyrimidine | GPCR modulation capability | Reductive amination |
2010s | Hybrid scaffolds with carboxamides | N-(Piperidin-3-yl)pyrimidine-5-carboxamide | Renin inhibition (nanomolar IC₅₀) [4] | Suzuki coupling, amidation |
2020s | Spirocyclic derivatives via cycloaddition | Spiropyrrolidinothiazolo[3,2-a]pyrimidine | Anti-cancer activity enhancement [8] | 1,3-Dipolar cycloaddition |
The scaffold's historical trajectory demonstrates three key evolutionary patterns: (1) Progressive steric elaboration from C2-substituted pyrimidines to C5/C6-disubstituted derivatives; (2) Strategic replacement of metabolically labile groups (e.g., methyl → cyclopropyl → cycloheptyl) ; (3) Integration of stereochemical complexity through chiral pyrrolidine centers. These innovations collectively address early limitations while expanding the chemotype's applicability across target classes, cementing its status as a versatile pharmacophoric template in contemporary drug design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: